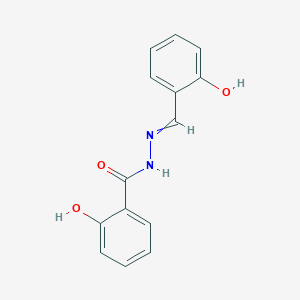![molecular formula C19H20F3NO3 B1662365 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Overview
Description
Scientific Research Applications
Org 24598 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycine transporter inhibitors.
Biology: Investigated for its effects on glycine transport and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters.
Mechanism of Action
Org 24598 exerts its effects by selectively inhibiting the glycine transporter GlyT1b. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of NMDA receptors. The increased NMDA receptor activity is believed to contribute to the compound’s therapeutic effects in neurological disorders .
Biochemical Analysis
Biochemical Properties
Org 24598 plays a crucial role in biochemical reactions by inhibiting the glial glycine transporter GlyT1b . This interaction with GlyT1b affects the transport and reuptake of glycine, a neurotransmitter, thereby influencing neurotransmission .
Cellular Effects
The effects of Org 24598 on cells are primarily related to its influence on glycine transport. By inhibiting GlyT1b, Org 24598 increases the availability of glycine in the synaptic cleft, which can affect various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, Org 24598 exerts its effects by binding to and inhibiting GlyT1b . This inhibition disrupts the normal reuptake of glycine, leading to an increase in glycine concentrations in the synaptic cleft and changes in neurotransmission .
Transport and Distribution
Org 24598 is likely transported and distributed within cells and tissues via its interaction with GlyT1b
Subcellular Localization
The subcellular localization of Org 24598 is likely related to the location of GlyT1b, the transporter it inhibits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org 24598 involves several key steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, which include phenylpropylamine and trifluoromethylphenol.
Coupling Reaction: The phenylpropylamine is reacted with trifluoromethylphenol under specific conditions to form the desired phenoxypropylamine intermediate.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield Org 24598.
Industrial Production Methods
Industrial production of Org 24598 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing techniques such as recrystallization and chromatography to achieve high purity levels (≥98%).
Chemical Reactions Analysis
Types of Reactions
Org 24598 undergoes various chemical reactions, including:
Oxidation: Org 24598 can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Org 24598 to its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Org 24598 can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used in substitution reactions.
Major Products
Comparison with Similar Compounds
Similar Compounds
Sarcosine: Another glycine transporter inhibitor but with less selectivity and potency compared to Org 24598.
Bitopertin: A GlyT1 inhibitor with similar therapeutic applications but different pharmacokinetic properties.
ALX 5407: Another selective GlyT1 inhibitor with distinct chemical structure and potency.
Uniqueness of Org 24598
Org 24598 stands out due to its high selectivity for GlyT1b and negligible activity at other receptors and transporters. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for therapeutic applications .
properties
IUPAC Name |
2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQAWBTWNPFPW-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



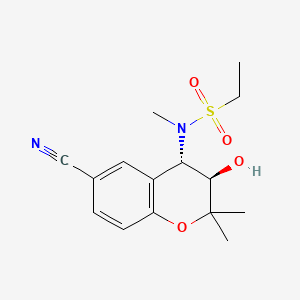

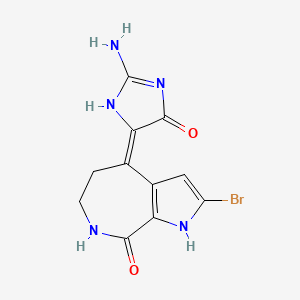
![(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid](/img/structure/B1662289.png)
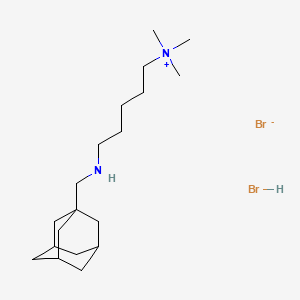
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
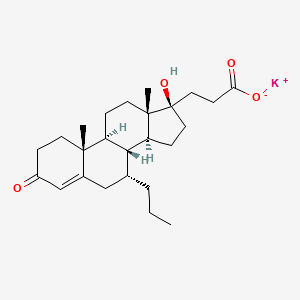
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)



